SR-1903

Nuclear Receptor Polypharmacology RORγ LXR Agonism

Chronic inflammation-metabolism crosstalk research demands tools engaging multiple nuclear receptor pathways-selective RORγ inverse agonists such as SR2211 lack LXR and PPARγ activity, limiting translational relevance. SR-1903 fills this gap with a unique polypharmacologic profile: • RORγ inverse agonist (IC₅₀ ≈ 100 nM) + LXR agonist (EC₅₀ = 154 nM) + PPARγ binder (IC₅₀ = 209 nM) • Blocks TREM-1 activation in LPS-stimulated macrophages; suppresses IL-6 & IL-33 • Reduces arthritis severity, blood glucose, cholesterol/LDL, body weight & fat mass in rodent disease models Supplied as a crystalline solid (≥98% purity); for R&D use only. Standard global shipping available.

Molecular Formula C27H27F6N3O
Molecular Weight 523.5 g/mol
Cat. No. B610971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-1903
SynonymsSR 1903, SR-1903, SR1903
Molecular FormulaC27H27F6N3O
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=NC=C3)C4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C27H27F6N3O/c1-19-16-21(18-36-14-12-35(13-15-36)17-20-8-10-34-11-9-20)2-7-24(19)22-3-5-23(6-4-22)25(37,26(28,29)30)27(31,32)33/h2-11,16,37H,12-15,17-18H2,1H3
InChIKeyHSUQYJQLSYQEOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR1903 (2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-α,α-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol): A Polypharmacologic Nuclear Receptor Modulator for Inflammatory and Metabolic Research


The compound 2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-α,α-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol, commonly designated SR1903 (CAS 1414248-06-8) , is a synthetic small-molecule nuclear receptor modulator with a molecular formula of C₂₇H₂₇F₆N₃O and a molecular weight of 523.51 g/mol . Unlike selective RORγ inverse agonists such as SR2211 (ML310), SR1903 exhibits polypharmacologic activity across three nuclear receptors—functioning as an inverse agonist of RORγ (IC₅₀ ≈ 100 nM) and PPARγ (IC₅₀ = 209 nM), and as an agonist of LXR (EC₅₀ = 154 nM)—a profile that emerged from a chemical series of potent RORγ inverse agonists [1][2].

Why SR1903 Cannot Be Substituted with Selective RORγ Inverse Agonists Such as SR2211 (ML310)


SR1903 and selective RORγ inverse agonists like SR2211 (ML310) share a common piperazinyl-pyridinylmethyl biphenyl scaffold but are not functionally interchangeable. SR2211 binds RORγ with a Kᵢ of 105 nM and functions strictly as a selective inverse agonist (IC₅₀ ≈ 320 nM), with no reported activity at LXR or PPARγ [1]. In contrast, SR1903 displays a unique polypharmacologic signature—combining RORγ inverse agonism with LXR agonism (EC₅₀ = 154 nM) and PPARγ binding without activation (IC₅₀ = 209 nM) [2]. This receptor pan-modulation confers distinct functional outcomes in vivo: SR1903 preserves thymic homeostasis in obesity models, an effect not observed with selective RORγ inverse agonists, and additionally blocks TREM-1 activation in LPS-stimulated RAW 264.7 cells (10 μM) [2]. Substituting SR1903 with SR2211 would therefore eliminate LXR and PPARγ engagement, potentially compromising the combined anti-inflammatory and metabolic regulation required in disease models where multiple nuclear receptor pathways intersect.

Quantitative Comparative Evidence: SR1903 Versus Selective RORγ Inverse Agonists SR2211 and In-Class Analogs


Polypharmacology vs. Selectivity: SR1903 Simultaneously Modulates Three Nuclear Receptors, Unlike Selective RORγ Inverse Agonists

SR1903 exhibits polypharmacologic activity across three nuclear receptors—RORγ, LXR, and PPARγ—whereas the structurally related analog SR2211 (ML310) functions exclusively as a selective RORγ inverse agonist with no reported LXR or PPARγ engagement [1]. SR1903 emerged from a chemical series of potent RORγ inverse agonists but diverged from close structural analogues by acquiring modest agonist activity on LXR (EC₅₀ = 154 nM) and weak repressive activity on PPARγ (IC₅₀ = 209 nM) [1].

Nuclear Receptor Polypharmacology RORγ LXR Agonism PPARγ Modulation

Differential in Vivo Phenotype: SR1903 Preserves Thymic Homeostasis in Obesity, Selective RORγ Inverse Agonists Do Not

In a diet-induced obesity mouse model, SR1903 treatment preserved thymic homeostasis—maintaining thymocyte populations—a phenotype explicitly noted as not observed with selective RORγ inverse agonists [1]. This functional divergence underscores that polypharmacologic modulation of LXR and PPARγ, in addition to RORγ, confers physiological outcomes in vivo that selective RORγ inverse agonism alone cannot replicate.

Metabolic Inflammation Thymic Homeostasis Obesity Model Immune Function

Dual Efficacy: Anti-Arthritic and Anti-Diabetic Activity in Two Distinct in Vivo Models

SR1903 demonstrates quantifiable efficacy in two distinct disease models that address the intersecting pathologies of inflammation and metabolism. In the collagen-induced arthritis (CIA) mouse model, SR1903 (20 mg/kg, i.p., twice daily, 16 days) reduced arthritis severity scores, improved clinical symptoms, and prevented thymocyte loss [1][2]. In a high-fat diet-induced obesity model, SR1903 (20 mg/kg, i.p., twice daily, 14 days) significantly reduced blood glucose levels in a glucose tolerance test, decreased serum total cholesterol and LDL, lowered body weight, and reduced fat mass [1].

Collagen-Induced Arthritis Diet-Induced Obesity Anti-inflammatory Efficacy Metabolic Disease

TREM-1 Signaling Blockade: LPS-Induced Inflammatory Amplification Inhibited by SR1903 in RAW 264.7 Cells

SR1903 at 10 μM effectively blocks LPS-induced TREM-1 (triggering receptor expressed on myeloid cells-1) activation in RAW 264.7 macrophages, while also inhibiting LPS-induced expression of LXR target genes IL-6 and IL-33 and increasing expression of ABCG1, FASN, and SCD-1 [1][2]. The anti-inflammatory effects via TREM-1 blockade are not documented for the selective RORγ inverse agonist SR2211.

TREM-1 Innate Immunity LPS Signaling Macrophage Inflammation

Solubility and Formulation Profile: DMSO, DMF, and Ethanol Compatibility for in Vitro Assays

SR1903 is supplied as a crystalline solid with validated solubility parameters essential for reproducible in vitro experimentation: 20 mg/mL in DMF, 20 mg/mL in DMSO, and 10 mg/mL in ethanol . Predicted physical properties include a boiling point of 559.0 ± 50.0 °C and density of 1.307 ± 0.06 g/cm³ .

Compound Solubility Assay Compatibility Formulation DMSO

High Purity Specification (≥98%) for Reproducible Pharmacologic Studies

SR1903 is commercially available with a purity specification of ≥98% as determined by HPLC [1]. High purity is critical for nuclear receptor pharmacology studies where trace impurities could confound interpretation of polypharmacologic activity across multiple targets.

Compound Purity Quality Control HPLC Reproducibility

Optimal Research Applications for SR1903 Based on Polypharmacologic Nuclear Receptor Modulation


Investigating Immune-Metabolic Crosstalk in Obesity and Type 2 Diabetes Models

SR1903 is the compound of choice for studying the intersection of chronic inflammation and metabolic dysfunction. Its combined RORγ inverse agonism and LXR agonism address both inflammatory and metabolic pathways, as demonstrated by reduced blood glucose, serum cholesterol/LDL, body weight, and fat mass in diet-induced obesity mouse models while preserving thymic homeostasis [1].

Rheumatoid Arthritis and Autoimmune Inflammation Research

In collagen-induced arthritis (CIA) models, SR1903 reduces arthritis severity scores and prevents thymocyte loss [1][2]. Researchers investigating autoimmune inflammatory diseases where RORγ-driven Th17 differentiation and LXR-mediated anti-inflammatory pathways intersect will find SR1903 uniquely suited as a tool compound.

Innate Immune Signaling and TREM-1 Pathway Studies

SR1903 blocks TREM-1 activation in LPS-stimulated macrophages (RAW 264.7 cells) and inhibits downstream inflammatory gene expression (IL-6, IL-33) [1]. This application is specific to SR1903 and not documented for selective RORγ inverse agonists such as SR2211.

Polypharmacology Probe Development and Nuclear Receptor Selectivity Profiling

SR1903 serves as a reference compound for studying functional divergence within chemical series. Its evolution from a potent RORγ inverse agonist scaffold to a polypharmacologic modulator of RORγ, LXR, and PPARγ provides a unique tool for structure-activity relationship (SAR) investigations into how subtle structural modifications confer multi-receptor engagement [1].

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